2-Aminopentanenitrile
Overview
Description
2-Aminopentanenitrile is a nitrile that is pentanenitrile in which one of the α-hydrogens is replaced by an amino group . It has a molecular formula of C5H10N2 and an average mass of 98.146 Da .
Molecular Structure Analysis
The molecular structure of 2-Aminopentanenitrile consists of a pentanenitrile backbone with an amino group replacing one of the α-hydrogens . The molecular formula is C5H10N2 .Physical And Chemical Properties Analysis
2-Aminopentanenitrile has a molecular weight of 98.15 . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Drug Development
- Synthetic Building Blocks: Compounds similar to 2-Aminopentanenitrile often serve as critical intermediaries in the synthesis of complex molecules. For instance, amino-1,2,4-triazoles are essential raw materials in fine organic synthesis, utilized in the production of pharmaceuticals, dyes, and high-energy materials (Nazarov et al., 2021).
- Drug Development: Amino acids and their derivatives, including those structurally related to 2-Aminopentanenitrile, are foundational in developing pharmacologically active compounds. The versatility of these building blocks facilitates the creation of drugs with diverse therapeutic properties, from antimicrobial to anti-inflammatory activities (Dinu & Apetrei, 2022).
Advanced Materials
- Polymeric Materials: The structural features of 2-Aminopentanenitrile may make it suitable for developing polymers with specific characteristics, such as biodegradability or biocompatibility. Highly branched polymers based on poly(amino acid)s, for example, have shown promise in biomedical applications, including drug delivery systems and as antiviral agents (Thompson & Scholz, 2021).
Catalysis and Green Chemistry
- Catalytic Processes: Compounds with functional groups present in 2-Aminopentanenitrile can act as ligands or catalysts in various chemical reactions. This includes facilitating the selective hydrogenation of furfural and its derivatives to valuable chemicals like pentanediol, highlighting the role of such compounds in sustainable chemistry practices (Tan et al., 2021).
Safety and Hazards
2-Aminopentanenitrile hydrochloride has several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
2-aminopentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-3-5(7)4-6/h5H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMBPYXLPIWSFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopentanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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